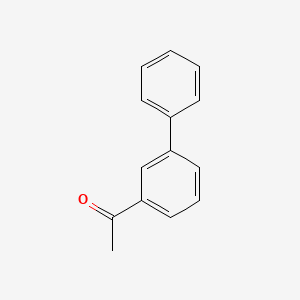

3-Acetylbiphenyl

Descripción

Propiedades

IUPAC Name |

1-(3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHQPWCDGRZWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953219 | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-01-4 | |

| Record name | 3112-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Friedel-Crafts Acylation

One of the most common methods for synthesizing this compound is through Friedel-Crafts acylation. This method involves the acylation of biphenyl using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Starting Materials: Biphenyl, acetyl chloride

- Catalyst: Aluminum chloride

- Reaction Conditions: Anhydrous conditions, typically at low temperatures to minimize side reactions.

The reaction proceeds via the formation of an acylium ion, which then electrophilically attacks the biphenyl, resulting in this compound.

Suzuki Coupling Reaction

Another effective method involves the Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl.

- Starting Materials: Halogenated biphenyl (e.g., 4-bromobiphenyl), phenylboronic acid

- Catalyst: Palladium(0) complexes

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Typically aqueous or organic solvents (e.g., ethanol)

This method allows for greater control over substitution patterns and can yield high purity products.

Acetic Anhydride Method

The acylation of biphenyl with acetic anhydride is another viable route to synthesize this compound. This method can utilize zeolite catalysts to enhance selectivity and yield.

- Starting Materials: Biphenyl, acetic anhydride

- Catalyst: Zeolite (e.g., HY or beta)

- Temperature: Approximately 83°C

This method has shown good selectivity towards producing 4-acetylbiphenyl as the main product but can be adjusted to favor meta-substitution under specific conditions.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of various preparation methods for this compound:

| Method | Starting Materials | Catalyst | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Biphenyl, acetyl chloride | Aluminum chloride | High | Simple procedure | Sensitive to moisture |

| Suzuki Coupling | Halogenated biphenyl, phenylboronic acid | Palladium complexes | Moderate | Selective substitution | Requires expensive catalysts |

| Acetic Anhydride Method | Biphenyl, acetic anhydride | Zeolite | Variable | Good selectivity | Temperature sensitive |

Research Findings and Optimization Strategies

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products. For instance, modifications in reaction conditions such as temperature, solvent choice, and catalyst loading have been explored extensively.

Reaction Condition Optimization

- Adjusting temperature and pressure can significantly impact product distribution.

- Use of microwave-assisted synthesis has been reported to enhance reaction rates and yields.

Catalyst Development

Advancements in catalyst design, particularly using palladium nanoparticles or supported catalysts, have shown promise in increasing efficiency while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetylbiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Biphenyl carboxylic acids.

Reduction: Biphenyl alcohols.

Substitution: Halogenated or nitrated biphenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Acetylbiphenyl serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly significant in developing drugs targeting neurological disorders. Research indicates that compounds derived from this compound enhance drug efficacy and specificity, making them valuable in treating conditions such as anxiety and depression .

Case Study: Fatty Acid Amide Hydrolase Inhibitors

A notable application is its role in synthesizing fatty acid amide hydrolase inhibitors. These compounds have demonstrated analgesic and anxiolytic-like properties in animal models. For instance, modifications to the biphenyl structure have resulted in compounds with improved potency, showcasing the importance of this compound as a building block for therapeutic agents .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. This compound aids researchers in understanding molecular interactions that are critical for developing new therapeutic strategies. Its application extends to investigating mechanisms of enzyme action and protein interactions, which are essential for elucidating complex biological processes .

Example of Enzyme Studies

Studies involving this compound have shown its effectiveness in inhibiting certain enzymes that play a role in disease progression. For example, the compound has been used to explore its effects on fatty acid amide hydrolase activity, providing insights into pain modulation pathways .

Material Science

This compound's unique chemical properties make it suitable for applications in material science. It can be incorporated into polymer formulations to enhance mechanical properties and thermal stability. These enhancements are particularly beneficial for developing advanced materials used in coatings and other industrial applications .

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. This application is crucial for accurately quantifying similar compounds in complex mixtures, ensuring the reliability of analytical results . Its role as a standard helps establish calibration curves necessary for quantitative analysis.

Cosmetic Formulations

Recent research has explored the potential of this compound in cosmetic formulations, particularly for skincare products. Its ability to modulate skin cell activity suggests promising applications in promoting healthier skin and addressing various dermatological concerns . The compound's incorporation into cosmetic products could enhance their efficacy by leveraging its biochemical properties.

Mecanismo De Acción

The mechanism of action of 3-Acetylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the acetyl group, which can undergo nucleophilic attack. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic addition .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers: 4-Acetylbiphenyl and 2-Acetylbiphenyl

The position of the acetyl group on the biphenyl scaffold significantly influences electronic and steric properties:

Key Insight : The meta-substitution in this compound creates a distinct electronic environment compared to para- and ortho-isomers, affecting its reactivity in catalytic systems .

Alkyl-Substituted Biphenyls: 3-Methylbiphenyl and 3-Ethylbiphenyl

Replacing the acetyl group with alkyl chains alters physical and chemical behavior:

Key Insight : The acetyl group enhances electrophilicity at the biphenyl core, making this compound more reactive in cross-coupling reactions compared to alkyl-substituted analogs .

Derivatives with Polar Substituents: 4-Cyanobiphenyl and Nitrobiphenyls

Substituents like cyano (-CN) or nitro (-NO₂) groups introduce additional electronic effects:

Key Insight: While this compound balances moderate electron withdrawal and steric accessibility, nitro/cyano derivatives prioritize electronic effects over versatility in metal-ligand systems .

Data Tables

Table 1: Commercial Availability and Physical Identifiers

| Compound | CAS Number | Purity | Supplier | Reference |

|---|---|---|---|---|

| This compound | 3112-01-4 | 98% | Combi-Blocks | |

| 4-Acetylbiphenyl | 92-91-1 | 98% | Combi-Blocks |

Table 2: Qualitative NMR Comparison of Acetylbiphenyl Isomers

Actividad Biológica

3-Acetylbiphenyl (C14H12O) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications in various fields of research.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with an acetyl group (-COCH3) attached to the third carbon of one of the rings. This specific arrangement influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Cell Cycle Arrest : Studies have shown that it can induce G2/M phase arrest in cancer cell lines, leading to reduced proliferation rates. For instance, in a study involving breast cancer cells, treatment with this compound resulted in significant cell cycle disruption and apoptosis induction .

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. It enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in tumor cells .

Antioxidant Activity

This compound demonstrates antioxidant properties , which are crucial for mitigating oxidative stress. Its ability to scavenge free radicals has been documented, contributing to its protective effects against cellular damage.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Substitution : The acetyl group makes this compound an effective electrophile, facilitating reactions with nucleophiles such as thiols and amines. This reactivity is essential for its biological effects, including enzyme inhibition and modulation of signaling pathways .

- Enzyme Interaction : It has been reported to inhibit specific enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammatory responses associated with tumor growth .

Case Studies

- Breast Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The IC50 value was determined to be approximately 25 µM .

- Liver Cancer Models : In animal models of liver cancer, administration of this compound resulted in significant tumor size reduction and improved survival rates compared to control groups. Histological analyses indicated decreased mitotic figures and increased necrosis within tumors .

Comparative Analysis

The biological activities of this compound can be compared with its isomers (2-acetylbiphenyl and 4-acetylbiphenyl) regarding their anticancer properties:

| Compound | IC50 (µM) | Apoptosis Induction | Antioxidant Activity |

|---|---|---|---|

| This compound | 25 | Yes | High |

| 2-Acetylbiphenyl | 35 | Moderate | Moderate |

| 4-Acetylbiphenyl | 40 | Low | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.